
p-Tolylguanidinium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolylguanidinium nitrate is a nitrogen-rich organic ionic compound with the molecular formula C8H12N4O3. It has garnered significant attention in scientific research due to its unique physical, chemical, biological, and analytical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Tolylguanidinium nitrate typically involves the reaction of p-toluidine with nitric acid. The process can be summarized as follows:
Reactants: p-Toluidine (C7H9N) and nitric acid (HNO3).
Procedure: The reactants are dissolved in double-distilled water and stirred for several hours to ensure a homogeneous solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as high-performance thin-layer chromatography (HPTLC) for separation and quantification . The use of automated systems and controlled environments ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: p-Tolylguanidinium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different nitrogen-containing products.
Reduction: Reduction reactions can convert this compound into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
p-Tolylguanidinium nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s nitrogen-rich nature makes it useful in studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: this compound is used in the production of advanced materials, including nonlinear optical materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of p-Tolylguanidinium nitrate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1,3-Di-o-tolylguanidine: A selective sigma-receptor agonist with similar structural features.
Guanidinium nitrate: Another nitrogen-rich compound with applications in nonlinear optics and material science.
Uniqueness: p-Tolylguanidinium nitrate stands out due to its unique combination of physical, chemical, and biological properties. Its nitrogen-rich nature and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.
Properties
CAS No. |
79574-98-4 |
|---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
carbamimidoyl-(4-methylphenyl)azanium;nitrate |
InChI |
InChI=1S/C8H11N3.NO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);/q;-1/p+1 |
InChI Key |
CXULDDXGJVXNQQ-UHFFFAOYSA-O |
SMILES |
CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[NH2+]C(=N)N.[N+](=O)([O-])[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




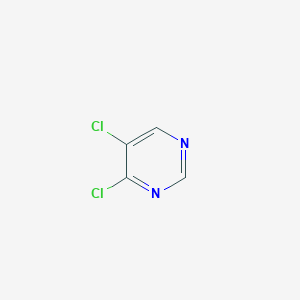

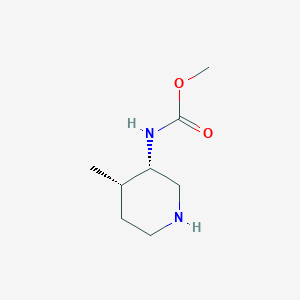

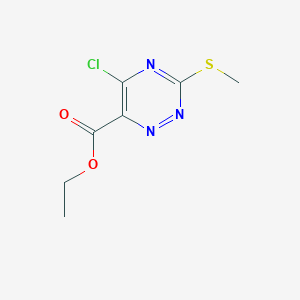

![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
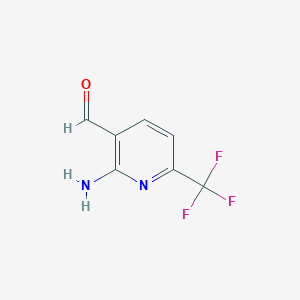

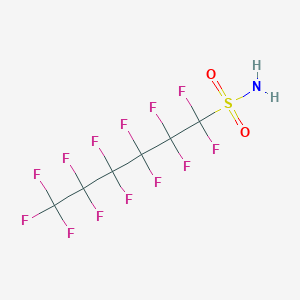

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)
